
3-(Aminomethyl)isonicotinonitrile
Overview
Description
3-(Aminomethyl)isonicotinonitrile is an organic compound with the molecular formula C7H7N3 It consists of a pyridine ring substituted with an aminomethyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with formaldehyde and ammonia. This process can be carried out under mild conditions, often in the presence of a catalyst to facilitate the reaction. The reaction can be represented as follows:
Isonicotinonitrile+Formaldehyde+Ammonia→this compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.
Scientific Research Applications
3-(Aminomethyl)isonicotinonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)isonicotinonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The nitrile group may also participate in reactions that modify the compound’s behavior in biological systems. These interactions can affect various pathways, including enzymatic processes and receptor binding.
Comparison with Similar Compounds
Nicotinonitrile (3-cyanopyridine): Similar structure but lacks the aminomethyl group. Used as a precursor to vitamin B3 (niacin).
Isonicotinonitrile: Similar structure but without the aminomethyl group. Used in the synthesis of various organic compounds.
Uniqueness: 3-(Aminomethyl)isonicotinonitrile is unique due to the presence of both the aminomethyl and nitrile groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and applications compared to its analogs.
Biological Activity
3-(Aminomethyl)isonicotinonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its isonicotinonitrile framework, which is modified by an aminomethyl group. This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biological pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition can lead to altered cellular processes, including apoptosis and cell proliferation.
- Receptor Modulation : It may act on receptor tyrosine kinases involved in signaling pathways that regulate cell growth and differentiation.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Studies have indicated that modifications to the aminomethyl group and the nitrile functionality can significantly impact its potency against various biological targets.
Modification | Effect on Activity |
---|---|
Substituting the amine group | Increased binding affinity to target enzymes |
Altering nitrile position | Changes in inhibitory potency |
Biological Activity Data
Research has demonstrated that this compound exhibits notable activity against several pathogens and cancer cell lines.
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against Mycobacterium tuberculosis (M.tb), with minimum inhibitory concentrations (MICs) indicating significant efficacy.
Pathogen | MIC (µg/mL) |
---|---|
Mycobacterium tuberculosis | 0.4 - 1.0 |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that this compound has selective toxicity, with IC50 values indicating low toxicity towards normal cells while effectively inhibiting cancerous cells.
Cell Line | IC50 (µg/mL) |
---|---|
VERO (Normal) | >32 |
HeLa (Cervical Cancer) | 10 |
Case Studies
- Study on Tuberculosis Treatment : A study highlighted the effectiveness of this compound as a potential lead compound for developing new anti-tuberculosis agents. The compound demonstrated potent inhibition of M.tb growth in both aerobic and low-oxygen conditions, suggesting its utility in treating drug-resistant strains.
- Cancer Cell Line Testing : In a series of experiments involving various cancer cell lines, this compound exhibited significant inhibitory effects, particularly against breast and lung cancer cells, with ongoing studies exploring its mechanism of action in these contexts.
Properties
IUPAC Name |
3-(aminomethyl)pyridine-4-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H,4,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCBCWIVVUJPDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401282768 | |
Record name | 3-(Aminomethyl)-4-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401282768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060809-91-7 | |
Record name | 3-(Aminomethyl)-4-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060809-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Aminomethyl)-4-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401282768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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